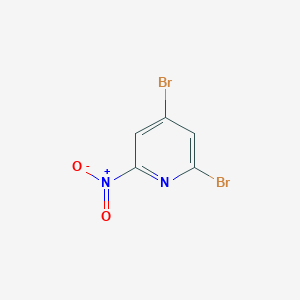
2,4-Dibromo-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-nitropyridine is a heterocyclic aromatic compound characterized by the presence of two bromine atoms and one nitro group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-nitropyridine typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 2,6-dibromopyridine followed by nitration using nitric acid and sulfuric acid as reagents . The reaction conditions often require controlled temperatures and specific stoichiometric ratios to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 2,4-dibromo-6-aminopyridine.
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-nitropyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and molecular targets, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,4-Dibromo-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .
Propiedades
Fórmula molecular |
C5H2Br2N2O2 |
|---|---|
Peso molecular |
281.89 g/mol |
Nombre IUPAC |
2,4-dibromo-6-nitropyridine |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |
Clave InChI |
DCNREDHQILKCKN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


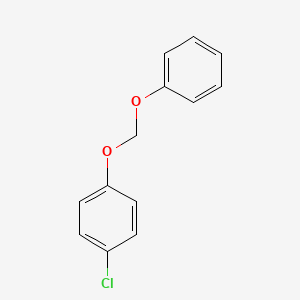
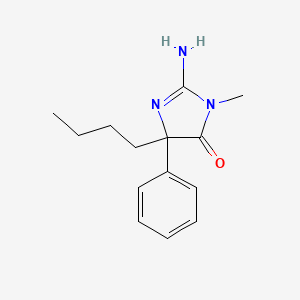
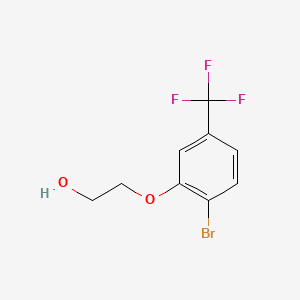
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)


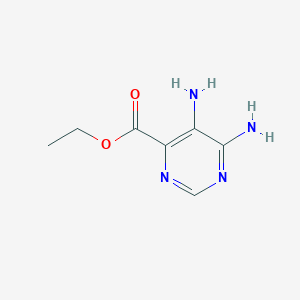
![4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)

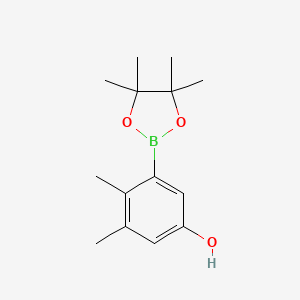
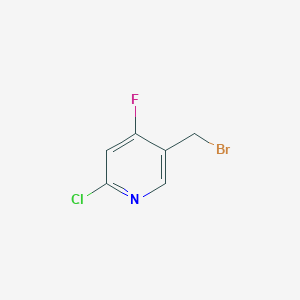
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)


